molecular formula C6H10N4O2 B1532584 ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate CAS No. 1256633-10-9

ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate

Cat. No. B1532584
CAS RN: 1256633-10-9
M. Wt: 170.17 g/mol
InChI Key: TYKCPJFDNOQAOC-UHFFFAOYSA-N
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Description

Ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate, also known as ENAE, is a novel oxadiazole-based compound that has recently been studied for its potential applications in various scientific fields. This compound has been found to possess a wide range of interesting properties, including biochemical and physiological effects, that make it a promising candidate for further research.

Scientific Research Applications

High Energy Density Materials

The compound has been explored for its potential in creating high energy density materials . These materials are crucial for applications requiring significant energy storage and release within a small volume, such as in propellants and explosives . The compound’s structure allows for the synthesis of derivatives that exhibit high thermal stability and low sensitivity, making them safer and more effective for such applications.

Energetic Salts

The compound is a precursor for the synthesis of energetic salts . These salts have potential applications in rocket propellants and pyrotechnics due to their ability to release a large amount of energy upon decomposition .

properties

IUPAC Name

ethyl N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-3-11-4(2)8-6-5(7)9-12-10-6/h3H2,1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKCPJFDNOQAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NC1=NON=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate
Reactant of Route 2
ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate
Reactant of Route 3
ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate
Reactant of Route 4
ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate
Reactant of Route 5
ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate
Reactant of Route 6
ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate

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